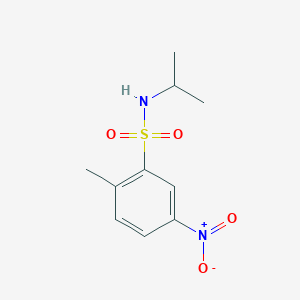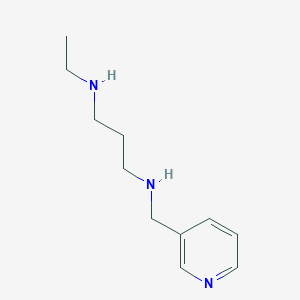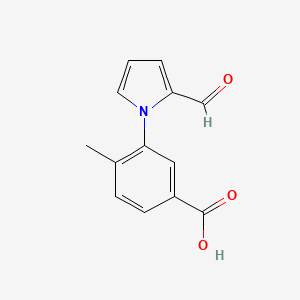![molecular formula C9H11N3O B3168710 (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 93227-24-8](/img/structure/B3168710.png)
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine
Vue d'ensemble
Description
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mécanisme D'action
Target of Action
The compound (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, also known as 1H-Benzimidazole-2-methanamine,7-methoxy-, is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for the formation of hydrogen bonds with biological targets, which can lead to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, which can result in various molecular and cellular effects . For instance, some imidazole derivatives have been found to exhibit antiproliferative activity against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be influenced by various factors, including the presence or absence of certain reagents . Moreover, the storage conditions of the compound can also influence its stability .
Analyse Biochimique
Biochemical Properties
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . For instance, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function are also of interest. Studies have indicated that this compound can have sustained effects on cellular processes, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites. Additionally, this compound can modulate the levels of certain metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with different functional groups .
Applications De Recherche Scientifique
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Contains an ethanamine group instead of a methanamine group.
(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Similar structure but with the methoxy group at a different position.
Uniqueness
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and methanamine group at the 2nd position make it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(4-methoxy-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVGRKJANAGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3168654.png)





amine](/img/structure/B3168683.png)

![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
amine](/img/structure/B3168707.png)



